Ethyl 4-iodobutyrate
Overview
Description
Ethyl 4-iodobutyrate, also known as EIB, is an organic compound that is widely used in scientific research and laboratory experiments. This compound has a wide range of applications, from biochemical and physiological studies to drug development and toxicity testing. It has been used to study the mechanism of action of certain drugs and to investigate the effects of certain chemicals on biological systems.
Scientific Research Applications
Synthesis Applications
Ethyl 4-iodobutyrate serves as a key reactant in the synthesis of complex organic compounds. A study by Tamaru et al. (2003) highlights its role in preparing Ethyl 5-oxo-6-methyl-6-heptenoate through reactions involving acylation, metalation, and metal-catalyzed processes, demonstrating its utility in synthesizing esters with potential applications in medicinal chemistry and materials science Tamaru, Y., Ochiai, H., Nakamura, T., & Yoshida, Z. (2003). Organic Syntheses.
Catalysis and Enantioselective Synthesis
This compound's applications extend to catalysis and enantioselective synthesis. Kluson et al. (2019) discuss its use in a microfluidic chip reactor for the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a precursor for several pharmacologically valuable products. This showcases the compound's role in producing chiral intermediates with high precision, a critical aspect of pharmaceutical synthesis Kluson, P., Stavárek, P., Penkavova, V., Vychodilová, H., Hejda, S., Jaklova, N., & Cuřínová, P. (2019). Journal of Flow Chemistry.
Materials Science
In materials science, this compound is explored for enhancing the performance of energy storage materials. Kim et al. (2018) investigated its derivative, ethyl 4,4,4-trifluorobutyrate, as a bifunctional additive for Ni-rich cathodes and graphite anodes in lithium-ion batteries. This research demonstrates the potential of this compound derivatives in improving the longevity and efficiency of high-energy batteries, crucial for electric vehicles and portable electronics Kim, K., Kim, Y., Park, S., Yang, H.-J., Park, S.J., Shin, K., Woo, J., Kim, S., Hong, S.Y., & Choi, N. (2018). Journal of Power Sources.
Biocatalysis
Furthermore, this compound is instrumental in biocatalytic processes. Liese et al. (2002) detailed its use in the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, highlighting the efficiency of biocatalytic methods over traditional chemical synthesis in producing high-purity pharmaceutical intermediates Liese, A., Kragl, U., Kierkels, H., & Schulze, B. (2002). Enzyme and Microbial Technology.
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-iodobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZFVPPGVAHZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447322 | |
Record name | ETHYL 4-IODOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-53-8 | |
Record name | Ethyl 4-iodobutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL 4-IODOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-iodobutanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9CLY29W6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of Ethyl 4-iodobutyrate in organic chemistry?
A1: this compound serves as a versatile building block in organic synthesis. Its primary role lies in its ability to act as an electrophile in various reactions, allowing for the introduction of a four-carbon chain with an ester functionality.
Q2: Are there any examples of this compound being used to synthesize biologically active molecules?
A2: Yes, this compound has been employed in the synthesis of analogues of bioactive molecules.
- HETE Analogues: Researchers utilized this compound in the preparation of stable 5-hydroxyeicosatetraenoic acid (HETE) analogues incorporating a ferrocene backbone. These analogues were designed to investigate the structure-activity relationships of HETEs and their potential as anti-inflammatory agents. [] Similarly, it played a crucial role in synthesizing an iron-containing HETE analogue with a central (2E,4Z)-hexa-2,4-dien-1-ol–Fe(CO)3 moiety, studied for its apoptosis-inducing activity in cancer cells. []
Q3: Can you describe the stereoselectivity observed when using this compound derived reagents?
A: In the synthesis of both ferrocene-containing 5-HETE analogues and the iron-containing HETE analogue, a titanium-zinc organyl derived from this compound exhibited remarkable diastereoselectivity when added to aldehydes. [, ] This addition, facilitated by Ti(OiPr)3Cl and using 2-methyltetrahydrofuran (2-Me-THF) as the solvent, consistently provided the desired (Rₚ,5S) configuration in the products. [] This high diastereoselectivity is crucial for generating stereochemically defined molecules, especially when targeting specific biological activities.
Q4: Are there any analytical techniques mentioned in the studies that were used to characterize compounds synthesized using this compound?
A: The research articles highlight the use of X-ray crystallography and NMR spectroscopy to confirm the structures and stereochemistry of compounds synthesized using this compound as a building block. [] X-ray crystallography provided definitive structural information of an intermediate, validating the stereochemical outcome of a key reaction. Additionally, NMR spectroscopy, including the analysis of Mosher ester derivatives, offered further confirmation of the absolute configuration at specific chiral centers. [] These techniques are essential for accurate structural elucidation in organic synthesis, especially when dealing with complex molecules and stereochemical intricacies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.